molecular formula C18H10Cl2F6N6O B3035200 8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 303986-23-4

8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Cat. No. B3035200
CAS RN: 303986-23-4
M. Wt: 511.2 g/mol
InChI Key: CXTWLUIXKQRSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a useful research compound. Its molecular formula is C18H10Cl2F6N6O and its molecular weight is 511.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Potential

  • A study by Sarges et al. (1990) identified that compounds within the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, which includes the specified chemical, show potential as rapid-onset antidepressants. These compounds exhibited activity in reducing immobility in behavioral despair models in rats, suggesting their therapeutic potential as antidepressants (Sarges et al., 1990).

Antifungal Activity

  • Yang et al. (2015) synthesized novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, demonstrating weak antifungal activity. This suggests the chemical's potential in antifungal applications (Yang et al., 2015).

Antiviral and Antimicrobial Activities

  • Henen et al. (2011) reported on the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives with potential antiviral and antimicrobial activities. Some compounds in this study demonstrated promising antiviral activity, suggesting a potential application for the chemical (Henen et al., 2011).

AMPA Receptor Antagonist Activity

  • Catarzi et al. (2004) explored analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline (TQX-173) for their potential as AMPA receptor antagonists. These compounds, related to the specified chemical, showed promising activity as selective AMPA receptor antagonists (Catarzi et al., 2004).

Antiasthma Agents

  • Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, a class including the specified compound, acted as mediator release inhibitors and showed potential as antiasthma agents (Medwid et al., 1990).

Antimicrobial Agents

  • Badran et al. (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives, including the chemical , and evaluated them for antimicrobial and antifungal activity. They found that certain derivatives possessed potent antibacterial activity compared to standard treatments (Badran et al., 2003).

Antiproliferative Agents

  • Pokhodylo et al. (2020) studied derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines, similar to the specified compound, for anticancer activity. Certain derivatives showed selective influence on specific cancer cell lines, indicating potential as antiproliferative agents (Pokhodylo et al., 2020).

properties

IUPAC Name

8-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F6N6O/c19-9-1-2-11-12(6-9)32-14(29-30-16(32)18(24,25)26)15(33)31(11)4-3-27-13-10(20)5-8(7-28-13)17(21,22)23/h1-2,5-7H,3-4H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTWLUIXKQRSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C(=NN=C3C(F)(F)F)C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Reactant of Route 2
Reactant of Route 2
8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Reactant of Route 3
Reactant of Route 3
8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Reactant of Route 4
Reactant of Route 4
8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Reactant of Route 5
Reactant of Route 5
8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Reactant of Route 6
Reactant of Route 6
8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

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